molecular formula C10H7BrN2OS B2834402 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide CAS No. 1274067-60-5

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

Cat. No. B2834402
CAS RN: 1274067-60-5
M. Wt: 283.14
InChI Key: XGKKJKNSVIPFKT-UHFFFAOYSA-N
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Description

“3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also features a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 .


Synthesis Analysis

The synthesis of “this compound” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring and a pyridine moiety. The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include lithiation and bromination . The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The bromination reaction was the final step in the synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide" have been synthesized and evaluated for their biological activities. For instance, acyclic pyridine C-nucleosides were synthesized through a series of reactions starting from bromo and chloromethyl pyridines, and evaluated against tumor-cell lines and viruses, although no significant biological activity was observed (Hemel et al., 1994).

Heterocyclic Synthesis and Antimicrobial Activity

The use of bromo-substituted compounds in heterocyclic synthesis has been explored, leading to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives with antimicrobial activities. This showcases the potential for designing novel compounds with specific biological activities (Gad-Elkareem et al., 2011).

Advanced Material Synthesis

The synthesis of amide-thioethers in ionic liquids presents an improved method for producing carboxamide ligands with thioether donor sites. This method, which utilizes tetrabutylammonium bromide as a reaction medium, highlights the application in material science for creating ligands with potential catalytic, pharmaceutical, or material applications (Meghdadi et al., 2012).

Copper-Mediated Aerobic Oxidative Synthesis

The development of methods for the synthesis of bromo-imidazo[1,2-a]pyridines through copper-mediated aerobic oxidative coupling demonstrates the role of bromo-substituted compounds in facilitating complex reactions under mild conditions. This method's versatility and functional group tolerance make it a valuable tool for synthesizing heterocyclic compounds with potential pharmacological properties (Zhou et al., 2016).

Electropolymerization and Device Application

Functionalized thiophenes, such as poly(3-bromo-4-methoxythiophene), have been synthesized and applied in device applications due to their electrochemical properties. The synthesis and application of such compounds in electrochromic devices underscore the importance of bromo-substituted compounds in developing materials with specific electronic properties (Cihaner & Önal, 2007).

Future Directions

The future directions for “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by thiophene and pyridine derivatives , this compound could be a promising candidate for further pharmacological studies. Additionally, the compound’s functional groups allow for further derivatization, which could lead to the synthesis of new compounds with potentially interesting properties .

properties

IUPAC Name

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKJKNSVIPFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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